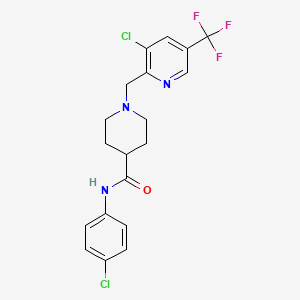![molecular formula C22H22OSi B1403761 [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol CAS No. 1244855-58-0](/img/structure/B1403761.png)
[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol” is a chemical compound with the molecular formula C22H22OSi . It has a molecular weight of 330.5 . This compound is used in peptide synthesis and is commonly utilized to protect the amine group during the process.
Molecular Structure Analysis
The InChI code for this compound is1S/C22H22OSi/c1-24(2,22-10-6-4-8-17(22)15-23)19-11-12-21-18(14-19)13-16-7-3-5-9-20(16)21/h3-12,14,23H,13,15H2,1-2H3 . This code represents the compound’s molecular structure.
Applications De Recherche Scientifique
Photolytic Synthesis and Stereochemistry
- Photolysis of related compounds in methanol has been studied for synthesizing certain fluorene derivatives. For example, photolysis of 2,5-dimethyltriptycene in methanol results in 1,4-dimethyl-9-(2-substituted phenyl)fluorenes, demonstrating a method of synthesizing complex fluorene structures (Iwamura, 1974).
Antimicrobial and Antioxidant Activities
- The antimicrobial and antioxidant activities of some fluorene derivatives have been studied, indicating potential applications in pharmacology and biochemistry. Specific compounds demonstrated antimicrobial activity against various microbial strains and showed DPPH radical scavenging activities (Thirunarayanan, 2017).
Base Cleavage and Reactivity Studies
- Research has explored the base cleavage of substituted fluoren-9-yltrimethylsilanes, revealing insights into the reactivity of these compounds under various conditions. This study contributes to understanding the chemical behavior of fluorene derivatives in different environments (Eaborn, Sinnatambe, & Walton, 1975).
Structure Determination and Hydrogen Bonding
- The influence of alcohols and water on the hydrogen-bonded network structures in fluorene derivatives has been investigated. This research is significant in materials science, particularly in the design of molecular structures and crystal engineering (Schneider, Neumann, Stammler, & Jutzi, 1999).
Synthesis and Spectral Studies
- Studies have been conducted on the synthesis and spectral characterization of fluorene derivatives, providing valuable data for the development of new materials and chemical compounds. This includes insights into the effects of various substituents on the properties of these compounds (Thirunarayanan & Vanangamudi, 2011).
Electroluminescent Materials
- Research into fluorene-based polymers has revealed their potential as electroluminescent materials, which can be used in the development of light-emitting diodes and other electronic devices. This underscores the relevance of fluorene derivatives in advanced material sciences (Huang et al., 2004).
Proton Exchange Membranes
- Fluorene derivatives have been studied for their application in proton exchange membranes for fuel cells. This research is crucial for the development of more efficient and sustainable energy technologies (Wang et al., 2011).
Mécanisme D'action
As a protecting group in peptide synthesis, “[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol” likely functions by preventing unwanted reactions at the amine group.
Safety and Hazards
Propriétés
IUPAC Name |
[2-[9H-fluoren-2-yl(dimethyl)silyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22OSi/c1-24(2,22-10-6-4-8-17(22)15-23)19-11-12-21-18(14-19)13-16-7-3-5-9-20(16)21/h3-12,14,23H,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEALOHJMFHNHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=CC=CC=C4CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1244855-58-0 |
Source


|
| Record name | [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



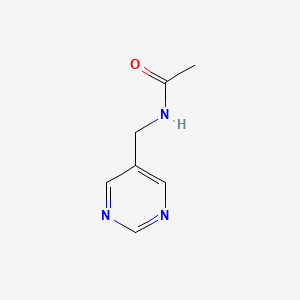
![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)
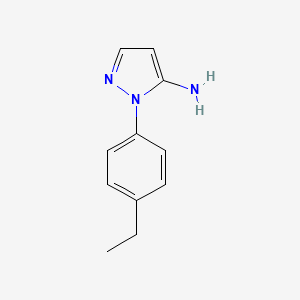

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)
![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)
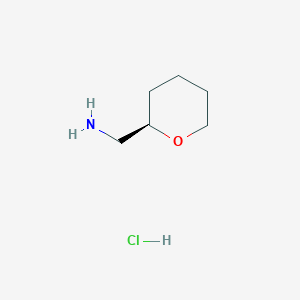
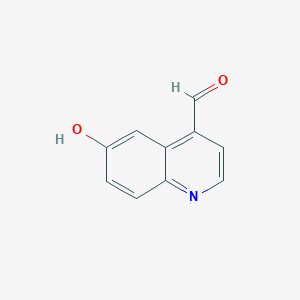
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)
![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)
